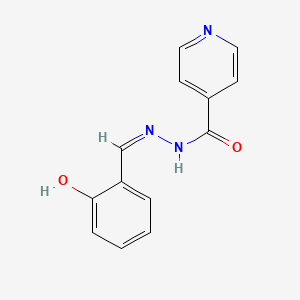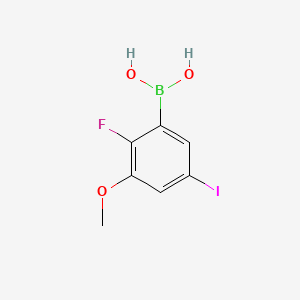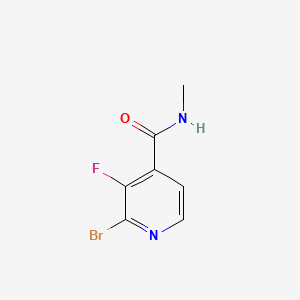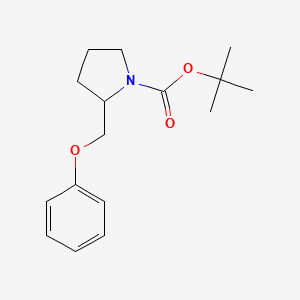
Isonicotinic acid (2-hydroxy-benzylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Salinazid can be synthesized through the condensation reaction between salicylaldehyde and isoniazid. The reaction typically occurs in an ethanol solution under reflux conditions. The process involves the formation of a hydrazone linkage between the aldehyde group of salicylaldehyde and the hydrazine group of isoniazid.
Industrial Production Methods
While specific industrial production methods for salinazid are not widely documented, the synthesis generally follows the laboratory preparation method. The reaction is scalable, and the use of ethanol as a solvent makes it feasible for industrial applications.
化学反应分析
Types of Reactions
Salinazid undergoes various chemical reactions, including:
Oxidation: Salinazid can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Salinazid can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated salinazid derivatives.
科学研究应用
Salinazid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Salinazid exerts its effects primarily through its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cell. The molecular targets include enzymes involved in the fatty acid synthesis pathway, such as enoyl-acyl carrier protein reductase.
相似化合物的比较
Similar Compounds
Isoniazid: A well-known antitubercular drug with a similar mechanism of action.
Pyrazinamide: Another antitubercular drug that disrupts bacterial cell wall synthesis.
Ethionamide: A structural analog of isoniazid with similar antimicrobial properties.
Uniqueness
Salinazid is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds, making it a valuable tool in coordination chemistry and medicinal research.
属性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9- |
InChI 键 |
VBIZUNYMJSPHBH-DHDCSXOGSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)



![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)







![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
